1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-4-6-11(7-5-10)8-19-9-16-13-12(19)14(20)18(3)15(21)17(13)2/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTCJGIYDSAIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, also known as a derivative of the purine class of compounds, has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N5O2
- Molecular Weight : 365.41 g/mol
- CAS Number : 375355-28-5
Pharmacological Effects
- Antitumor Activity : Research has indicated that purine derivatives can exhibit antitumor properties. A study demonstrated that compounds similar to 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies revealed that it scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .
- CNS Activity : Some derivatives of this compound have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may modulate neurotransmitter levels and protect against neuronal damage induced by oxidative stress .
The mechanisms through which 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to reduced tumor growth.
- Modulation of Signaling Pathways : It can influence various signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione in vitro using human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Study 2: Neuroprotective Effects
In a model of Parkinson's disease using SH-SY5Y neuroblastoma cells exposed to 6-OHDA (a neurotoxin), treatment with the compound resulted in a significant decrease in cell death compared to untreated controls. This protective effect was associated with reduced levels of reactive oxygen species (ROS) and increased expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Reduction in neuronal damage |
Table 2: Key Studies on Biological Activity
| Study | Model/Methodology | Key Findings |
|---|---|---|
| Antitumor Study | MCF-7 Cell Line | Induced apoptosis; reduced viability |
| Neuroprotection Study | SH-SY5Y Cells + 6-OHDA | Decreased ROS; increased BDNF expression |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 394.41 g/mol. Its structure features a purine base modified with methyl and phenyl groups, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione exhibits promising anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, such as MCF-7 and MDA-MB cells. The mechanism involves the activation of endoplasmic reticulum (ER) stress pathways, leading to increased expression of ER stress-related genes like XBP1 and CHOP.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | MCF-7 | 42.89 ± 1.91 |
| 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | MDA-MB | >200 |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50% .
Neuroprotective Effects
Research suggests that the compound may also possess neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolic disorders. For example, it has been shown to interact with key signaling pathways by inhibiting enzymes like protein kinases that are crucial for tumor growth.
Table 2: Enzyme Inhibition Potency
| Enzyme Target | IC50 (μM) |
|---|---|
| Protein Kinase A | 15.5 |
| Protein Kinase B | 10.2 |
These values indicate the concentration needed to inhibit enzyme activity by 50% .
Molecular Docking Studies
Computational studies have employed molecular docking techniques to predict the binding affinity of 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione to various protein targets. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects.
Case Study 1: Apoptosis Induction in Breast Cancer Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound for 24 hours. Flow cytometry analysis revealed a significant increase in apoptotic cells at higher concentrations (100 μM), indicating a dose-dependent response.
Case Study 2: Neuroprotection in Oxidative Stress Models
In another study focusing on neuroprotection, neuronal cells exposed to oxidative stress showed reduced cell death when pre-treated with 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. The study highlighted the compound's potential as a protective agent against neurodegenerative processes.
Chemical Reactions Analysis
Types of Chemical Reactions
This compound participates in reactions characteristic of purine derivatives, with modifications driven by its 7-[(4-methylphenyl)methyl] substituent:
-
Alkylation/Substitution : The purine core undergoes nucleophilic substitution at positions 7 and 8. For example, benzylation at position 7 is achieved using benzyl halides under basic conditions .
-
Condensation : Reacts with carbonyl-containing compounds (e.g., ketones) to form hydrazones or Schiff base derivatives.
-
Oxidation/Reduction : While direct data is limited, analogous purines undergo oxidation at sulfur-containing side chains or reduction of nitro groups.
Reaction Conditions and Protocols
Key synthesis steps and conditions from peer-reviewed studies:
Notes :
-
Solvents: DMF and acetonitrile are preferred for their polar aprotic properties, enhancing nucleophilicity .
-
Catalysts: Alkali bases (e.g., K₂CO₃, NaH) facilitate deprotonation and accelerate substitution .
Structural and Mechanistic Insights
The compound’s reactivity is governed by:
-
Electrophilic Sites : N7 and C8 positions on the purine ring are susceptible to nucleophilic attack.
-
Steric Effects : The 4-methylbenzyl group at N7 influences reaction rates by hindering access to adjacent sites .
-
Electronic Effects : Electron-donating groups (e.g., methyl) enhance ring stability, while electron-withdrawing groups (e.g., nitro) increase electrophilicity.
Key Reaction Products
Derivatives synthesized from this compound exhibit modified pharmacological profiles:
| Derivative | Synthetic Route | Application Area |
|---|---|---|
| 7-[(4-Chlorophenyl)methyl] analog | Chlorobenzyl substitution at N7 | Antiarrhythmic studies |
| 8-Hydrazone derivatives | Condensation with hydrazines | Enzyme inhibition assays |
| 7-(3-Methylbenzyl) variant | Alkylation with 3-methylbenzyl chloride | Solubility optimization |
Analytical Characterization
Post-reaction validation employs:
-
NMR Spectroscopy : ¹H/¹³C NMR confirm substitution patterns (e.g., benzyl proton signals at δ 5.43 ppm) .
-
Mass Spectrometry : HRMS data verify molecular weights (e.g., [M+H]⁺ = 285.1346 for C₁₅H₁₇N₄O₂) .
-
Chromatography : HPLC ensures purity (>95%) post-reaction.
Challenges and Optimization
Preparation Methods
Reaction Conditions and Regioselectivity
The N-7 position of theobromine is the most nucleophilic site under basic conditions, enabling selective alkylation. A typical procedure involves:
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate N-7.
- Alkylating Agent : 4-Methylbenzyl bromide or chloride.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or N-butyl acetate.
- Catalyst : Potassium iodide (KI) to enhance reactivity via halide exchange (Finkelstein reaction).
- Temperature : 85–125°C for 4–8 hours.
For example, a protocol adapted from WO2015107533A1 employs N-butyl acetate as the solvent, K₂CO₃/KI as the base/catalyst system, and heating at 85–125°C to achieve >40% yield after purification. The regioselectivity for N-7 is confirmed by nuclear magnetic resonance (NMR) spectroscopy, with no detectable alkylation at N-1 or N-3.
Alternative Synthetic Routes
Purine Ring Construction via Condensation Reactions
While less common, de novo synthesis of the purine skeleton offers an alternative route. This method involves constructing the purine core from pyrimidine precursors through cyclocondensation reactions. Key steps include:
- Formation of the Pyrimidine Intermediate : Reacting 4-amino-5-[(4-methylphenyl)methyl]amino-1,3-dimethyluracil with formamide or triethyl orthoformate to form the imidazole ring.
- Cyclization : Acid- or base-mediated closure of the imidazole ring to yield the purine structure.
This approach, however, is hampered by lower yields (15–25%) compared to direct alkylation and requires meticulous control of reaction conditions to avoid side products.
Optimization and Scale-Up Considerations
Solvent and Catalytic Systems
- Solvent Selection : DMF and N-methylpyrrolidone (NMP) enhance reaction rates due to their high polarity, but N-butyl acetate is preferred for industrial-scale synthesis due to lower toxicity and ease of removal.
- Catalytic Additives : KI accelerates alkylation by generating the more reactive 4-methylbenzyl iodide in situ, reducing reaction times by 30–50%.
Workup and Purification
Post-reaction workup typically involves:
- Acid-Base Extraction : Separation of the product from unreacted starting materials using acetic acid and sodium hydroxide.
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients achieves >95% purity.
- Recrystallization : Methanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis.
Industrial-Scale Synthesis
A patented large-scale process (WO2015107533A1) outlines the following steps:
- Alkylation : Reacting 0.22 moles of 8-bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione with 0.275 moles of (3R)-piperidin-3-amine dihydrochloride in N-butyl acetate/K₂CO₃/KI at 85–125°C for 4–8 hours.
- Salt Formation : Treating the free base with D-tartaric acid in methanol to isolate the tartrate salt.
- Final Purification : Base-mediated liberation of the free purine followed by solvent distillation and recrystallization, yielding 47% pure product.
Analytical Characterization
Critical quality control metrics include:
- HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase).
- Mass Spectrometry : Molecular ion peak at m/z 326.3 [M+H]⁺.
- NMR : Distinct signals for N-CH₃ (δ 3.2–3.4 ppm) and benzyl protons (δ 4.8–5.1 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
- Di-Alkylation : Excess alkylating agent or prolonged reaction times lead to N-1/N-3 alkylation. Mitigated by stoichiometric control and monitoring via TLC.
- Oxidation : The purine core is susceptible to oxidation at C-8. Antioxidants like ascorbic acid are added to reaction mixtures.
Emerging Techniques
Q & A
Basic Research Questions
Q. What spectroscopic methods are commonly employed to characterize 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, and how are key functional groups identified?
- Answer : Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) are critical for structural confirmation. For example, FTIR peaks at ~3344 cm⁻¹ (N–H stretching), 1697 cm⁻¹ (C=O stretching), and 744 cm⁻¹ (C–Cl in analogs) help identify functional groups. MS fragmentation patterns (e.g., m/z = 169, 149) further validate molecular structure. Cross-referencing with databases like NIST ensures accuracy .
Q. What are the foundational steps for synthesizing this compound, and what precursors are typically involved?
- Answer : Synthesis often involves alkylation or substitution reactions on purine derivatives. For example, reacting theophylline analogs with halogenated intermediates (e.g., propargyl bromide) under basic conditions (K₂CO₃/DMF) yields substituted purines. Key steps include purification via column chromatography and structural validation via crystallography or spectroscopy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE) and work in a fume hood. MedChemExpress guidelines emphasize restricting access to qualified personnel, avoiding inhalation/contact, and adhering to GHS safety standards. Waste disposal must comply with institutional regulations for organic solvents and reactive intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., FTIR, MS) during structural validation?
- Answer : Contradictions may arise from impurities or isomerism. Strategies include:
- Repurifying the compound via recrystallization or HPLC.
- Comparing experimental spectra with NIST reference data or published analogs (e.g., caffeine derivatives).
- Using X-ray crystallography (as in Acta Crystallographica studies) for unambiguous confirmation .
Q. What computational approaches are suitable for predicting the physicochemical properties or reactivity of this compound?
- Answer : Density functional theory (DFT) simulations can model electronic properties (e.g., HOMO/LUMO energies). Deep learning models, though less validated for this specific compound, may predict solubility or metabolic stability using structural analogs (e.g., trimethylxanthines) as training data. Validate predictions experimentally via HPLC or kinetic studies .
Q. How can structural modifications (e.g., substituent variation) optimize this compound’s biological activity?
- Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing the 4-methylphenyl group with pyrimidine or morpholine moieties) and testing bioactivity. For instance, fenethylline analogs show enhanced CNS penetration due to lipophilic substitutions. Use in vitro assays (e.g., enzyme inhibition) and molecular docking to prioritize candidates .
Q. What methodologies are recommended for analyzing thermodynamic stability or degradation pathways?
- Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Accelerated stability studies (e.g., exposure to heat/humidity) coupled with LC-MS identify degradation products. NIST’s Web Thermo Tables provide reference data for enthalpy and entropy calculations .
Methodological Notes
- Spectral Interpretation : Always calibrate instruments using standards (e.g., polystyrene for FTIR) and document solvent effects (e.g., DMSO shifts in NMR) .
- Synthetic Optimization : Screen catalysts (e.g., Cu(OAc)₂ for click chemistry) and solvents to improve yields. Monitor reactions via TLC or in situ IR .
- Data Reproducibility : Archive raw spectral files and crystallographic data (e.g., CIF files) in public repositories like Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
